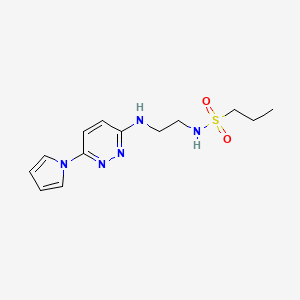
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The compound features a sulfonamide group, a pyridazine ring, and a pyrrole moiety, suggesting significant potential for interaction with biological targets. The unique structure contributes to its pharmacological properties, particularly in the context of antimicrobial and antiviral activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the pyrrole and pyridazine rings has been associated with enhanced antibacterial activity against various pathogens. For instance, derivatives of pyrrole-containing compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Staphylococcus aureus |
| N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-propane-1-sulfonamide | TBD | TBD |
Antiviral Activity
The compound also displays promising antiviral properties. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell pathways. Further research is needed to elucidate the specific viral targets and pathways affected by this compound.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in modulating enzyme activity, potentially affecting metabolic pathways related to bacterial growth and viral replication.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives for their antibacterial properties, revealing that modifications to the molecular structure significantly impacted their activity against resistant strains of bacteria.
- Antiviral Research : Another investigation focused on pyridazine-based compounds showed that they could inhibit specific viral enzymes, suggesting a pathway for developing new antiviral agents based on this scaffold .
Propiedades
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-2-11-21(19,20)15-8-7-14-12-5-6-13(17-16-12)18-9-3-4-10-18/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVQLKARUXBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













